ethyl (2Z,4E)-2-carbamoyl-6-(4-fluorophenyl)-3,4-dihydroxy-6-oxohexa-2,4-dienoate
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Overview
Description
ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE is a complex organic compound characterized by its unique structure, which includes an aminocarbonyl group, a fluorophenyl group, and multiple hydroxyl and oxo groups
Preparation Methods
The synthesis of ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the fluorophenyl derivative, followed by the introduction of the aminocarbonyl group through amide formation. The final steps usually involve the formation of the hexadienoate structure with the incorporation of hydroxyl and oxo groups under controlled reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups.
Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE involves its interaction with specific molecular targets and pathways. The aminocarbonyl group may interact with enzymes or receptors, while the fluorophenyl group can enhance binding affinity and specificity. The hydroxyl and oxo groups may participate in hydrogen bonding and other interactions that modulate the compound’s biological activity.
Comparison with Similar Compounds
ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-FLUOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE can be compared with similar compounds such as:
- ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-CHLOROPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE
- ETHYL (2Z,4E)-2-(AMINOCARBONYL)-6-(4-BROMOPHENYL)-3,4-DIHYDROXY-6-OXO-2,4-HEXADIENOATE These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different halogens (fluorine, chlorine, bromine) can significantly affect their chemical reactivity, biological activity, and potential applications, highlighting the uniqueness of each compound.
Properties
Molecular Formula |
C15H14FNO6 |
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Molecular Weight |
323.27 g/mol |
IUPAC Name |
ethyl (2Z,5Z)-2-carbamoyl-6-(4-fluorophenyl)-3,6-dihydroxy-4-oxohexa-2,5-dienoate |
InChI |
InChI=1S/C15H14FNO6/c1-2-23-15(22)12(14(17)21)13(20)11(19)7-10(18)8-3-5-9(16)6-4-8/h3-7,18,20H,2H2,1H3,(H2,17,21)/b10-7-,13-12- |
InChI Key |
OJIIWHBAUWWJSO-IUDDKACKSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(/C(=O)/C=C(/C1=CC=C(C=C1)F)\O)\O)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C(C(=O)C=C(C1=CC=C(C=C1)F)O)O)C(=O)N |
Origin of Product |
United States |
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